2-[N'-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide
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Overview
Description
1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE is a complex organic compound with a unique structure that includes a brominated benzodioxole moiety and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE typically involves the condensation of 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in bacteria or cancer cells. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-{N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}-N-(naphthalen-2-yl)formamide
- 1-{N’-[(1E)-(2-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)formamide
Uniqueness
1-{N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)FORMAMIDE is unique due to its brominated benzodioxole structure, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack the bromine atom or have different substituents .
Properties
Molecular Formula |
C13H14BrN3O4 |
---|---|
Molecular Weight |
356.17 g/mol |
IUPAC Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-propan-2-yloxamide |
InChI |
InChI=1S/C13H14BrN3O4/c1-7(2)16-12(18)13(19)17-15-5-8-3-10-11(4-9(8)14)21-6-20-10/h3-5,7H,6H2,1-2H3,(H,16,18)(H,17,19)/b15-5+ |
InChI Key |
ZUKJISHYDIWTBF-PJQLUOCWSA-N |
Isomeric SMILES |
CC(C)NC(=O)C(=O)N/N=C/C1=CC2=C(C=C1Br)OCO2 |
Canonical SMILES |
CC(C)NC(=O)C(=O)NN=CC1=CC2=C(C=C1Br)OCO2 |
Origin of Product |
United States |
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